molecular formula C24H26N6O B2865770 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021094-60-9

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No. B2865770
CAS RN: 1021094-60-9
M. Wt: 414.513
InChI Key: INZCTZPQHZPEBL-UHFFFAOYSA-N
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Description

“N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a complex organic compound that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, an azepane ring, and a naphthyl group . Pyrazolo[3,4-d]pyrimidines are structurally distinct from traditional purine-based molecules . They have been synthesized and studied for their potential biological activities .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial Activity

    Synthetic azo compounds and their derivatives, including those related to the chemical structure of interest, have been extensively studied for their biological and pharmacological activities. A series of new benzochromeno(pyridine/pyrimidine/tetrazole) derivatives were synthesized, showing significant antimicrobial activity against various bacterial and fungal strains (Mohamed & Abd el-Wahab, 2019).

  • Inhibitors of Blood Platelet Aggregation

    Some compounds structurally related to the specified chemical have been found to inhibit in vitro aggregation of human blood platelets induced by ADP, indicating potential therapeutic applications in preventing clot formation without causing hypoglycemic and diuretic effects (Grisar, Claxton, & Mackenzie, 1976).

  • Anticancer Activity

    Novel pyridine, pyrazoloyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized, demonstrating potent inhibitory effects on the CDK2 enzyme. These compounds showed significant anti-proliferative activity against various human cancer cell lines, highlighting their potential as anticancer agents (Abdel-Rahman et al., 2021).

  • Antitubercular Studies

    Hybrids of homopiperazine-pyrimidine-pyrazole were synthesized and showed potent antitubercular activity against Mycobacterium tuberculosis strains. These findings indicate a promising avenue for the development of new antitubercular drugs (Vavaiya et al., 2022).

  • Antioxidant Activity

    Some newly synthesized heterocyclic compounds derived from 2-acetylnaphthalene demonstrated promising antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions (Taha, 2012).

properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O/c31-24(20-10-9-18-7-3-4-8-19(18)15-20)25-11-14-30-23-21(16-28-30)22(26-17-27-23)29-12-5-1-2-6-13-29/h3-4,7-10,15-17H,1-2,5-6,11-14H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZCTZPQHZPEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

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